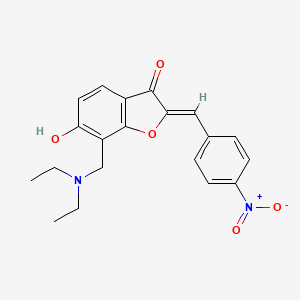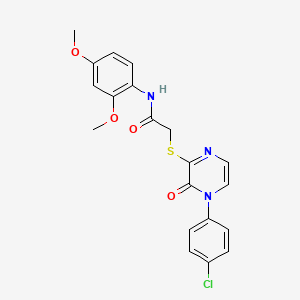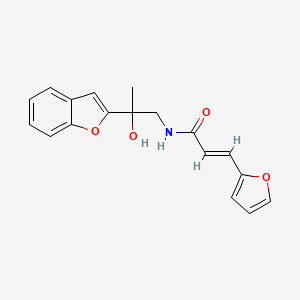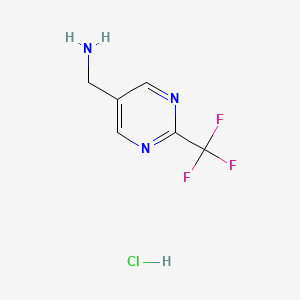![molecular formula C11H14BrNO B2622909 2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol CAS No. 1247396-97-9](/img/structure/B2622909.png)
2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol” is an organic molecule that contains a bromine atom and an amino group attached to an indene ring structure . The indene ring is a fused ring system that consists of a benzene ring and a cyclopentene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indene ring, a bromine atom, and an aminoethanol group . The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
In terms of reactivity, the bromine atom in the molecule could potentially be replaced by other groups in a substitution reaction . The amino group might also participate in various reactions, such as condensation or acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to similar compounds without bromine .作用機序
The mechanism of action of 2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol A is not fully understood, but studies suggest that it may work through multiple pathways. In cancer research, this compound A has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation studies, this compound A has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorders, this compound A has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer research, this compound A has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation studies, this compound A has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of NF-κB. In neurological disorders, this compound A has been shown to reduce oxidative stress and inflammation and activate the Nrf2/ARE pathway.
実験室実験の利点と制限
One of the main advantages of using 2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol A in lab experiments is its specificity and potency. This compound A has been shown to have a high affinity for its target molecules and exhibits potent activity at low concentrations. However, one limitation of using this compound A in lab experiments is its relatively short half-life, which may require frequent dosing and monitoring.
将来の方向性
There are numerous potential future directions for research involving 2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol A. In cancer research, future studies could focus on investigating the efficacy of this compound A in combination with other cancer therapies. In inflammation studies, future studies could focus on identifying the specific molecular targets of this compound A and developing more potent derivatives. In neurological disorders, future studies could focus on investigating the potential of this compound A as a neuroprotective agent in various disease models. Additionally, future studies could investigate the potential of this compound A in other fields, such as cardiovascular disease and metabolic disorders.
In conclusion, this compound A is a novel small molecule that has shown promising potential in various fields of research. Its specificity and potency make it an attractive candidate for therapeutic applications, and future research could provide valuable insights into its mechanism of action and potential clinical applications.
合成法
The synthesis of 2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol A involves a multi-step process that starts with the reaction of 5-bromoindan-1-one with ethylene diamine, followed by reduction with sodium borohydride and subsequent reaction with epichlorohydrin. The final product is obtained after purification through column chromatography and recrystallization.
科学的研究の応用
2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol A has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, this compound A has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation studies have demonstrated that this compound A has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurological disorders, this compound A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Safety and Hazards
特性
IUPAC Name |
2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-2-3-10-8(7-9)1-4-11(10)13-5-6-14/h2-3,7,11,13-14H,1,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRAGJQIARRQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NCCO)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


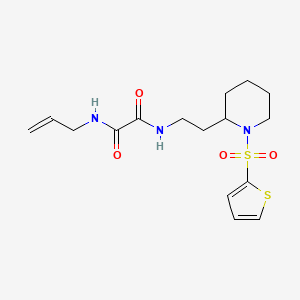


![2-(4-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2622831.png)
![4-methyl-2-(methylsulfanyl)-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2622833.png)
![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2622836.png)

![(E)-N-[[1-(Difluoromethyl)indol-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2622839.png)
